molecular formula C27H28F2N4O B11382013 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole

Cat. No.: B11382013
M. Wt: 462.5 g/mol
InChI Key: JORXSQIBVMMADQ-UHFFFAOYSA-N
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Description

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a piperazine ring and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 1-bis(4-fluorophenyl)methyl piperazine reacts with halogenated analogues of the second fragments . Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofurane, dimethylformamide, or tert-butanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl groups and piperazine ring play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H28F2N4O

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole

InChI

InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3

InChI Key

JORXSQIBVMMADQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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